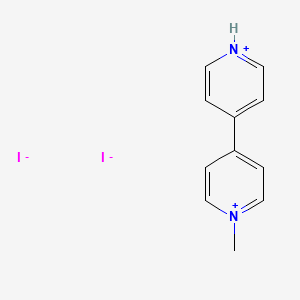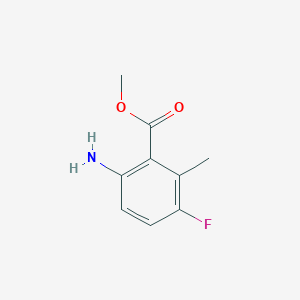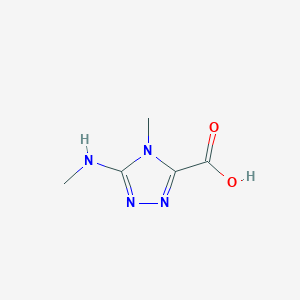
4,4'-Bipyridinium, 1-methyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyridinium, 1-methyl-, iodide is a chemical compound with the molecular formula C11H12IN2. It is a derivative of bipyridine, where one of the nitrogen atoms is methylated and the compound is paired with an iodide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-methyl-, iodide typically involves the methylation of 4,4’-bipyridine. One common method is to react 4,4’-bipyridine with methyl iodide in an organic solvent such as acetonitrile or acetone. The reaction is usually carried out under reflux conditions to ensure complete methylation. The general reaction can be represented as:
4,4’-Bipyridine+Methyl Iodide→4,4’-Bipyridinium, 1-methyl-, iodide
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bipyridinium, 1-methyl-, iodide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyridinium, 1-methyl-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products Formed
Oxidation: Oxidized bipyridinium derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Bipyridinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4,4’-Bipyridinium, 1-methyl-, iodide is
Eigenschaften
Molekularformel |
C11H12I2N2 |
|---|---|
Molekulargewicht |
426.03 g/mol |
IUPAC-Name |
1-methyl-4-pyridin-1-ium-4-ylpyridin-1-ium;diiodide |
InChI |
InChI=1S/C11H11N2.2HI/c1-13-8-4-11(5-9-13)10-2-6-12-7-3-10;;/h2-9H,1H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
PQLKOZBCZLZYCN-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[NH+]C=C2.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)


![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)


![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12859548.png)
